molecular formula C17H13N3O2 B5483342 2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5483342
M. Wt: 291.30 g/mol
InChI Key: FBKNRQRZKFSTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a synthetic organic compound belonging to the class of pyrimidobenzimidazolones, a area of significant interest in medicinal chemistry due to its structural resemblance to privileged pharmacophores . The fused heterocyclic scaffold of this compound is structurally analogous to purine bases, which allows it to interact with various biopolymers in living systems, a key feature for many bioactive molecules . The specific presence of the 4-methoxyphenyl substituent may influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. While research on this exact molecule is developing, compounds within the benzimidazole and pyrimidobenzimidazolone families have demonstrated a wide range of pharmacological activities in scientific research. Notably, such derivatives have been investigated for their antiproliferative and anticancer properties . Related structures have been reported to exert activity through versatile mechanisms, including acting as DNA-binding agents or inhibiting tubulin polymerization, which disrupts cell division in cancer cells . Furthermore, the broader structural class has shown promising antimicrobial potential . Benzimidazole-based molecules have been studied for their efficacy against various bacterial and fungal strains, making them a valuable scaffold for developing new antimicrobial agents. Researchers may find this compound particularly useful as a key intermediate or building block for the synthesis of more complex heterocyclic systems . Its structure provides multiple sites for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. This product is offered For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)14-10-16(21)20-15-5-3-2-4-13(15)18-17(20)19-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKNRQRZKFSTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method includes the use of polyphosphoric acid (PPA) as a cyclodehydrating agent, which facilitates the formation of the benzimidazole ring . The reaction conditions often involve heating the reactants at elevated temperatures (140-220°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole nitrogen or the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicated that derivatives of pyrimido[1,2-a]benzimidazole exhibited significant activity against neuroblastoma cells, with one analogue showing an IC50 value of ≤ 2 µM against cancer cells while maintaining low cytotoxicity towards normal cells . This suggests its potential as a lead compound for developing new cancer therapies.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. It was shown to bind effectively to the ubiquitin-specific protease 5 (USP5), enhancing the efficacy of histone deacetylase (HDAC) inhibitors . This mechanism highlights its role in modulating protein interactions critical for tumor growth.

Biological Research

  • Receptor Modulation : The compound's ability to interact with various receptors makes it a candidate for studying receptor-mediated pathways. Its structural properties allow it to modulate receptor functions, potentially leading to therapeutic applications in various diseases.
  • Antiviral and Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antiviral and antimicrobial properties, making it relevant for developing new treatments against infectious diseases.

Material Science

  • Synthesis of New Materials : As a versatile building block, 2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one can be utilized in synthesizing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Neuroblastoma Treatment : A study published in PubMed detailed the synthesis of a series of pyrimido[1,2-a]benzimidazole derivatives that were tested against neuroblastoma cell lines. The findings emphasized the importance of USP5 and MYCN expression in mediating the cytopathic effects of these compounds .
  • Material Development : Research has indicated that modifications to the core structure can lead to materials with enhanced electronic properties suitable for use in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The pathways involved may include signal transduction cascades or metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole

  • Substituents : Methyl group at position 2; 4-methoxyphenyl at position 4; dihydro core.
  • The methyl group may enhance hydrophobicity compared to the parent compound.
  • Impact : Increased lipophilicity could improve membrane permeability but reduce solubility .

2-(3,4-Dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

  • Substituents : 3,4-Dimethoxyphenyl group at position 2.
  • Key Differences : Additional methoxy group introduces stronger electron-donating effects and steric bulk.
  • Impact : Enhanced electronic density may improve binding to receptors requiring π-π stacking, but steric hindrance could limit accessibility to active sites .

10-Substituted 2-(1-Piperazinyl)pyrimido[1,2-a]benzimidazol-4(10H)-ones

  • Substituents : Piperazinyl group at position 2; variable substituents at position 10.
  • Key Differences : The piperazinyl group introduces a basic nitrogen, improving water solubility and enabling salt formation.
  • Impact : Demonstrated activity as TAAR1 agonists, suggesting enhanced receptor interaction compared to methoxyphenyl derivatives .

4-Amino-6-(4-methoxyphenyl)-6H-benzo[4,5]imidazo[1,2-a]pyrimido[2,1-d][1,3,5]triazin-2(1H)-one

  • Substituents: Additional triazine ring fused to the core; 4-methoxyphenyl and amino groups.
  • Key Differences : Extended π-system and hydrogen-bonding capability from the triazine ring.
  • Impact : Increased molecular weight (MW = 360.36 g/mol) may reduce bioavailability but enhance thermal stability (m.p. 305–306°C) .

Electronic and Solubility Comparisons

Compound Substituents Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound 4-Methoxyphenyl 321.34 2.8 0.15 (DMSO)
2-(3,4-Dimethoxyphenyl) Analog 3,4-Dimethoxyphenyl 321.34 3.1 0.09 (DMSO)
2-Methyl-4-(4-methoxyphenyl) Dihydro Methyl + 4-methoxyphenyl 307.35 3.4 0.05 (Water)
Piperazinyl Derivative (e.g., 1a–5a) Piperazinyl ~350–400 1.9 1.2 (Water)

*Predicted using fragment-based methods.

  • Key Trends :
    • Methoxy groups increase hydrophilicity slightly but are overshadowed by aromatic cores.
    • Piperazinyl derivatives show marked solubility improvements due to ionizable nitrogen.
    • Methyl groups and fused rings (e.g., triazine) elevate LogP, reducing aqueous solubility.

Antibacterial Activity

  • Target Compound: Limited direct data, but pyrimido[1,2-a]benzimidazoles are hypothesized to mimic quinolones by targeting topoisomerases .
  • 2-Methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl] Derivative : QSAR models indicated strong antibacterial activity against S. aureus (MIC = 8 µg/mL) .

TAAR1 Agonism

  • Piperazinyl Derivatives: Showed sub-micromolar EC50 values in BRET assays, outperforming non-substituted analogs .

Analgesic Activity

  • Triazine-Fused Derivatives : Demonstrated 65–70% inhibition in acetic acid-induced writhing tests, linked to COX-2 modulation .

Biological Activity

2-(4-Methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that integrates the structural characteristics of both benzimidazole and pyrimidine. This unique structure contributes to its potential biological activities, making it an interesting subject for medicinal chemistry and pharmacological research.

Chemical Structure and Properties

  • IUPAC Name : 2-(4-methoxyphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
  • Molecular Formula : C₁₇H₁₃N₃O₂
  • Molecular Weight : 293.31 g/mol
  • InChI Key : InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)14-10-16(21)20-15-5-3-2-4-13(15)18-17(20)19-14/h2-10H,1H3,(H,18,19)

Anticancer Properties

Recent studies have highlighted the potential of pyrimido[1,2-a]benzimidazole derivatives, including 2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one, as promising anticancer agents.

Case Study: Acute Myeloid Leukemia (AML)

A notable study investigated the anti-tumor activity of various derivatives against acute myeloid leukemia (AML). The compound 5h, a derivative related to 2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one, demonstrated significant efficacy with a GI50 range from 0.35 to 9.43 μM across multiple human cancer cell lines. The study also assessed its inhibitory action against FLT3-ITD, ABL, CDK2, and GSK3 kinases but found non-significant activity against these targets. However, it notably inhibited BMX kinase, suggesting a specific pathway for its anticancer effects .

Antiviral Activity

The compound has also been explored for its antiviral properties. Research indicates that certain derivatives exhibit significant activity against viral replication processes, potentially through mechanisms involving enzyme inhibition or receptor modulation .

The mechanism by which 2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one exerts its biological effects is primarily through:

  • Enzyme Inhibition : The compound can bind to active sites of specific enzymes, inhibiting their activity.
  • Receptor Modulation : It may interact with various receptors to modulate their functions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(4-Methoxyphenyl)-1H-benzimidazoleBenzimidazole coreModerate anticancer activity
Imidazo[1,2-a]pyrimidine derivativesImidazole and pyrimidine ringsAntiviral and anticancer properties
Thieno[3,2-d]pyrimidin-4-aminesThieno and pyrimidine structuresAnticancer and anti-inflammatory effects

The structural uniqueness of 2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one contributes to its distinct biological properties compared to other similar compounds .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one and its derivatives?

Methodological Answer: The compound is typically synthesized via cyclization reactions. For example:

  • Phase Transfer Catalysis (PTC): Reacting 2-aminobenzimidazole with substituted carbonyl compounds under PTC conditions using benzyl triethyl ammonium chloride (BTEAC) yields pyrimido[1,2-a]benzimidazole derivatives. This method is efficient for introducing alkyl/aryl groups at specific positions .
  • Cyclization of Ureas: N-substituted ureas can undergo cyclization with potassium carbonate to form the fused pyrimidine-benzimidazole core. This approach is useful for generating analogs with varying substituents .
  • Ethanol-Mediated Reactions: Reactions involving ammonium acetate in ethanol have been employed to synthesize methyl-substituted derivatives .

Key Considerations:

  • Monitor reaction pH and temperature to avoid side products like dimerization.
  • Purification often involves column chromatography with ethyl acetate/hexane mixtures .

Q. How does the structural configuration of this compound influence its antibacterial activity?

Methodological Answer: The methoxyphenyl group at position 2 and the pyrimido-benzimidazole core are critical for activity. Structural features to evaluate include:

  • Electron-Donating Groups (e.g., methoxy): Enhance solubility and membrane penetration, improving interactions with bacterial targets like DNA gyrase .
  • Planar Tricyclic System: Facilitates intercalation into DNA, as observed in analogs with antiproliferative activity .
  • Substituent Positioning: Methyl groups at position 3 increase steric bulk, potentially reducing off-target binding .

Experimental Design Tip:

  • Compare MIC (Minimum Inhibitory Concentration) values against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) strains to assess spectrum .

Advanced Research Questions

Q. How can a QSAR model be developed to optimize the antimicrobial potency of this compound?

Methodological Answer: A tri-parametric QSAR model can correlate molecular descriptors with bioactivity:

  • Descriptors to Include:
    • logP (Lipophilicity): Optimal logP ~3.2 enhances membrane permeability .
    • Molar Refractivity: Values >90 indicate higher polarizability, improving target binding .
    • Dipole Moment: Lower dipole moments (<4 Debye) reduce desolvation penalties during target interaction .
  • Statistical Validation: Use multiple linear regression (MLR) with a training set of ≥20 derivatives. Validate with cross-validation (e.g., leave-one-out) and external test sets .

Q. What experimental approaches are used to study DNA interactions of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor hypochromicity and redshift in the compound’s absorption spectrum upon DNA binding, indicating intercalation .
  • Ethidium Bromide Displacement Assay: Quantify DNA-binding affinity by measuring fluorescence reduction. Calculate intrinsic binding constants (Kb) using the Stern-Volmer equation .
  • Molecular Docking: Simulate interactions with B-DNA (PDB ID: 1BNA) to identify binding sites. Prioritize groove-binding over intercalation if planar structure is sterically hindered .

Case Study:
A derivative with a 4-methoxyphenyl group showed Kb = 1.2 × 10<sup>4</sup> M<sup>−1</sup>, suggesting moderate DNA affinity. Antiproliferative activity in HeLa cells (IC50 = 8.7 μM) correlated with this binding .

Q. How do structural analogs with fluorophenyl or trifluoromethyl groups compare in biological activity?

Methodological Answer:

  • Fluorophenyl Analogs: Introduce electron-withdrawing effects, enhancing metabolic stability. For example, 2-(4-fluorophenyl) analogs showed improved pharmacokinetic profiles but reduced antibacterial potency compared to methoxy derivatives .
  • Trifluoromethyl Groups: Increase lipophilicity and bioavailability. A trifluoromethyl-substituted analog (4e in ) exhibited enhanced kinase inhibition (IC50 = 0.3 μM against A2A receptors) .

Synthetic Strategy:

  • Replace methoxyphenyl with fluorophenyl via Suzuki coupling.
  • Introduce trifluoromethyl groups using Togni’s reagent under radical conditions .

Q. What role does the methoxy group play in modulating pharmacological properties?

Methodological Answer: The 4-methoxyphenyl group:

  • Enhances Solubility: Methoxy’s electron-donating nature improves water solubility by ~20% compared to unsubstituted phenyl .
  • Metabolic Stability: Resists oxidative degradation in liver microsomes (t1/2 > 120 min vs. 45 min for hydroxyl analogs) .
  • Target Selectivity: Reduces off-target binding to hERG channels, minimizing cardiac toxicity risks .

Experimental Validation:

  • Synthesize des-methoxy analogs and compare pharmacokinetic parameters (e.g., Cmax, AUC) in rodent models .

Q. How can computational methods predict the reactivity of this compound in synthetic pathways?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to identify nucleophilic/electrophilic sites. The pyrimidine N1 and benzimidazole N3 are reactive toward alkylation .
  • Transition State Modeling: Predict activation energies for cyclization steps. Ethanol-mediated reactions typically have ΔG<sup>‡</sup> ~25 kcal/mol .
  • Machine Learning: Train models on reaction yield data (e.g., 75–90% for PTC methods) to optimize solvent/base combinations .

Q. What evidence supports the natural occurrence of related pyrimido-benzimidazole compounds?

Methodological Answer:

  • Phytochemical Isolation: A pyrimido[1,2-a]benzimidazol-4(10H)-one derivative was identified in Rorippa indica seed extract (11.38% abundance) via GC-MS. This suggests potential biosynthetic pathways involving plant-derived polyketides .
  • Comparative Analysis: Compare NMR and HRMS data of synthetic compounds with natural isolates to confirm structural congruence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.